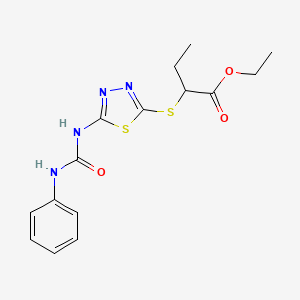
Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate, also known as compound 1, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate and its derivatives are primarily researched for their synthesis and potential pharmacological properties. One study demonstrated the synthesis of novel indole-based hybrid oxadiazole scaffolds incorporating this compound, which displayed potent urease inhibitory activity, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018). Similarly, another research synthesized various thiadiazole and triazole derivatives, exhibiting significant reactivity enhancement in cellobiase (Abd & Awas, 2008).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of derivatives of this compound. For instance, the synthesis of thiazoles and their fused derivatives exhibited in vitro antimicrobial activity against various bacterial and fungal isolates, indicating their potential in antimicrobial drug development (Wardkhan et al., 2008).
Antidiabetic Potential
A significant finding in the field of diabetes treatment was made when derivatives of this compound were synthesized and tested for their antidiabetic potential via α-glucosidase enzyme inhibition. The results suggested that these compounds could be used as lead molecules for further research in antidiabetic drug development (Nazir et al., 2018).
Gas-Phase Reactions in Heterocyclic Synthesis
Another interesting application is in the field of gas-phase pyrolysis for heterocyclic synthesis. Studies on ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate, a related compound, provided insights into the pyrolytic reactions used in heterocyclic synthesis (Al-Awadi & Elnagdi, 1997).
Inhibitors in Cancer Research
Derivatives of this compound, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, have been evaluated as glutaminase inhibitors in cancer research. These inhibitors have shown potential in attenuating the growth of cancer cells in vitro and in mouse models (Shukla et al., 2012).
Antihypertensive Properties
Research on 2-aryl-5-hydrazino-1,3,4-thiadiazoles, chemically related to the compound , revealed their potential as antihypertensive agents due to their direct relaxant effect on vascular smooth muscle (Turner et al., 1988).
Propriétés
IUPAC Name |
ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-3-11(12(20)22-4-2)23-15-19-18-14(24-15)17-13(21)16-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJMWSNACDESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

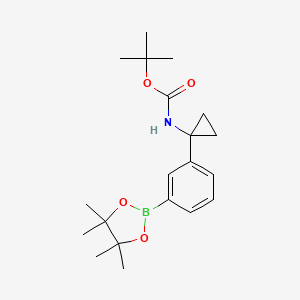
![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577330.png)
![3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2577332.png)
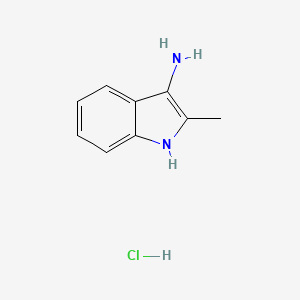
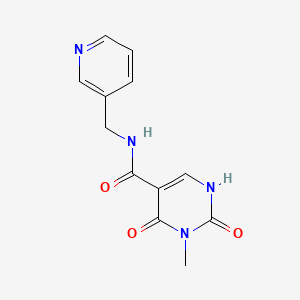
![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)
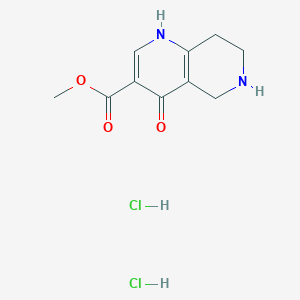

![1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2577343.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2577344.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577349.png)
![[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B2577350.png)
![3-benzyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577351.png)